molecular formula C19H29NO3 B14348974 N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide CAS No. 90257-47-9

N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide

Katalognummer: B14348974
CAS-Nummer: 90257-47-9
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: CVGYFMRJSNCKFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cycloheptane ring attached to a carboxamide group, with a substituted phenyl ring that includes ethoxy and methyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a substituted benzene ring, followed by the formation of the cycloheptane ring through cyclization reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOH or NaOCH3 in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide is unique due to its specific substitution pattern and the presence of a cycloheptane ring. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

90257-47-9

Molekularformel

C19H29NO3

Molekulargewicht

319.4 g/mol

IUPAC-Name

N-(3,4-diethoxy-5-methylphenyl)cycloheptanecarboxamide

InChI

InChI=1S/C19H29NO3/c1-4-22-17-13-16(12-14(3)18(17)23-5-2)20-19(21)15-10-8-6-7-9-11-15/h12-13,15H,4-11H2,1-3H3,(H,20,21)

InChI-Schlüssel

CVGYFMRJSNCKFO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC(=C1)NC(=O)C2CCCCCC2)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.